3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1-[(4-methoxyphenyl)methyl]urea
Description
Properties
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-3-[(4-methoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-14-11-15(2)24(23-14)18(19-5-4-10-27-19)13-22-20(25)21-12-16-6-8-17(26-3)9-7-16/h4-11,18H,12-13H2,1-3H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXSQTIZKOUQPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)NCC2=CC=C(C=C2)OC)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1-[(4-methoxyphenyl)methyl]urea typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the urea moiety, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. The presence of the pyrazole and thiophene rings is known to enhance interactions with biological targets involved in cancer progression.
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of the compound against various cancer cell lines. The results indicated significant activity:
| Cell Line | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |
|---|---|---|---|
| U937 | 16.23 | Etoposide | 17.94 |
| C6 | 5.13 | 5-Fluorouracil | 8.34 |
The compound exhibited an IC₅₀ value of 16.23 μM against U937 cells, indicating its efficacy in inducing apoptosis and inhibiting cell proliferation through mechanisms such as cell cycle arrest.
Antimicrobial Properties
Compounds similar to 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1-[(4-methoxyphenyl)methyl]urea have shown promising antimicrobial activity against various bacterial strains.
Table 2: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)... | 15 | S. aureus, E. coli |
| Chloramphenicol | 20 | S. aureus, E. coli |
The minimum inhibitory concentration (MIC) values indicate that the tested compound exhibits comparable efficacy to established antibiotics, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
Research indicates that pyrazolone derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The unique structure of this compound may enhance its ability to modulate inflammatory pathways.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific enzymes or receptors, modulating their activity. The pyrazole and thiophene rings could play a role in binding to the target, while the urea moiety might be involved in hydrogen bonding interactions.
Comparison with Similar Compounds
Infrared (IR) Spectroscopy :
- Urea carbonyl (C=O) stretches typically appear at 1650–1700 cm⁻¹. In compound 9a, this peak is observed at 1685 cm⁻¹, while electron-withdrawing substituents (e.g., nitro groups in 13a–13d) may shift it to higher frequencies .
- The thiophene ring in the target compound may introduce additional C-S and C=C stretching vibrations near 700–800 cm⁻¹, distinguishing it from phenyl analogs.
Nuclear Magnetic Resonance (NMR) :
Crystallography :
- Isostructural compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) exhibit triclinic symmetry (space group P 1̄) with partial planarity disrupted by perpendicular fluorophenyl groups . The thiophene in the target compound may adopt a similar non-planar conformation, affecting packing and solubility.
Electronic and Thermodynamic Properties
Density-functional theory (DFT) studies (e.g., B3LYP functional) highlight the role of exact exchange in predicting thermochemical properties . This could enhance stability but reduce reactivity in electrophilic substitution reactions.
Table 2: Electronic Properties
Biological Activity
The compound 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1-[(4-methoxyphenyl)methyl]urea is a derivative of pyrazole and thiophene, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down as follows:
- Pyrazole moiety : Known for various biological activities including anti-inflammatory and anticancer effects.
- Thiophene ring : Contributes to the compound's electronic properties and biological interactions.
- Urea linkage : Often involved in drug design for enhancing solubility and bioavailability.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the pyrazole scaffold have been shown to inhibit the growth of various cancer cell lines, including lung (A549), colon (HT-29), and breast cancer cells (MCF-7) . The specific compound under discussion has not been extensively studied in isolation; however, similar structures have demonstrated IC50 values in the low micromolar range against these cell lines.
Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory properties. They inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory mediators. A study highlighted that related compounds showed superior anti-inflammatory activity compared to standard medications like diclofenac .
Antimicrobial Properties
The presence of both pyrazole and thiophene in the compound suggests potential antimicrobial activity. Pyrazole derivatives have been documented to possess antibacterial and antifungal properties . The specific interactions of this compound with microbial targets remain an area for further exploration.
The mechanisms by which this compound exerts its biological effects likely involve:
- Inhibition of key enzymes : Such as COX and other inflammatory mediators.
- Induction of apoptosis : Particularly in cancer cells through pathways involving caspases and mitochondrial disruption.
- Interaction with cellular receptors : Potentially influencing signaling pathways related to inflammation and cell proliferation.
Study 1: Anticancer Efficacy
A preliminary study on similar pyrazole derivatives indicated that they could induce apoptosis in cancer cells through mitochondrial pathways. The study reported a significant reduction in cell viability at concentrations as low as 10 µM over 48 hours .
Study 2: Anti-inflammatory Activity
In a comparative analysis, a related pyrazole compound was tested against human fibroblast cells treated with inflammatory stimuli. The results showed a marked decrease in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) when treated with the pyrazole derivative .
Data Table: Biological Activities Comparison
Q & A
Q. Q: What are the standard synthetic protocols for preparing 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1-[(4-methoxyphenyl)methyl]urea?
A: The synthesis typically involves multi-step reactions starting with heterocyclic precursors. Key steps include:
- Cyclocondensation : Reacting 3,5-dimethylpyrazole with thiophene derivatives under reflux in ethanol or DMF to form intermediates .
- Alkylation : Introducing the ethyl linker via nucleophilic substitution or coupling reactions .
- Urea Formation : Coupling the intermediate with 4-methoxybenzyl isocyanate using carbodiimide-based reagents (e.g., DCC) .
Purification often employs recrystallization (DMF/ethanol mixtures) or column chromatography .
Advanced Synthesis
Q. Q: How can reaction conditions be optimized for higher yields of the target compound?
A: Use Design of Experiments (DoE) to systematically vary parameters:
- Temperature : Higher reflux temperatures (e.g., 80–100°C) improve cyclization kinetics but may require solvent stability testing .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for regioselective pyrazole formation .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require inert atmospheres to prevent oxidation .
Statistical modeling (e.g., ANOVA) can identify critical factors .
Basic Structural Characterization
Q. Q: Which analytical techniques are critical for confirming the structure of this compound?
A:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrazole methyl groups at δ 2.1–2.5 ppm) .
- X-ray Crystallography : Resolves bond lengths/angles (e.g., pyrazole-thiophene dihedral angles ≈ 15–25°) and confirms stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₂₃N₅O₂S) .
Advanced Structural Challenges
Q. Q: How to resolve crystallographic challenges when the compound forms polymorphs?
A:
- Crystal Screening : Use solvent vapor diffusion with mixed solvents (e.g., chloroform/hexane) to isolate stable polymorphs .
- SHELX Refinement : Apply twin refinement and anisotropic displacement parameters for disordered regions (e.g., flexible ethyl linkers) .
- Density Functional Theory (DFT) : Compare experimental bond lengths with B3LYP/6-31G(d) calculations to validate geometry .
Computational Modeling (Basic)
Q. Q: How to model the compound’s electronic properties for reactivity predictions?
A:
- DFT Calculations : Use B3LYP hybrid functionals to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
- Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate ethanol/water environments .
- Software : Gaussian or ORCA for geometry optimization .
Computational Modeling (Advanced)
Q. Q: How to integrate computational and experimental data for molecular design?
A:
- Multi-Scale Modeling : Combine DFT (electronic properties) with molecular dynamics (solvent interactions) to predict solubility .
- Docking Studies : Use AutoDock Vina to simulate binding to biological targets (e.g., kinases) and validate with SPR binding assays .
- Machine Learning : Train models on similar urea derivatives to predict synthetic feasibility .
Biological Activity (Basic)
Q. Q: How to evaluate the compound’s potential as an enzyme inhibitor?
A:
- In Vitro Assays : Use fluorescence-based or colorimetric kits (e.g., NADH depletion for dehydrogenase inhibition) .
- IC₅₀ Determination : Dose-response curves with 8–12 concentrations (0.1–100 µM) and triplicate measurements .
- Control Compounds : Compare with known inhibitors (e.g., staurosporine for kinases) .
Biological Activity (Advanced)
Q. Q: How to analyze target binding kinetics and thermodynamics?
A:
- Surface Plasmon Resonance (SPR) : Measure association/dissociation rates (kₐ, k𝒹) at varying temperatures .
- Isothermal Titration Calorimetry (ITC) : Quantify ΔH and ΔS of binding .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to identify critical residues .
Data Contradiction Analysis
Q. Q: How to address discrepancies between computational predictions and experimental bioactivity data?
A:
- Validation Experiments : Re-run assays with purified enantiomers if racemic mixtures were initially tested .
- Conformational Sampling : Use metadynamics to explore non-equilibrium states missed in static DFT models .
- Cross-Technique Correlation : Compare crystallographic B-factors with MD-derived RMSD values to assess flexibility .
Comparative Analysis
Q. Q: How to compare this compound’s bioactivity with structural analogs?
A:
- SAR Studies : Synthesize analogs with substituted thiophene/pyrazole groups and test IC₅₀ shifts .
- Pharmacophore Mapping : Overlay structures (e.g., PyMOL) to identify conserved hydrogen-bonding motifs .
- Meta-Analysis : Use public databases (ChEMBL, PubChem) to benchmark against similar urea derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
